molecular formula C9H8Cl2O2 B1608544 2-[(2,6-Dichlorophenoxy)methyl]oxirane CAS No. 3556-00-1

2-[(2,6-Dichlorophenoxy)methyl]oxirane

Cat. No. B1608544
CAS RN: 3556-00-1
M. Wt: 219.06 g/mol
InChI Key: VOYMDUMUZXIMNN-UHFFFAOYSA-N
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Description

“2-[(2,6-Dichlorophenoxy)methyl]oxirane” is a chemical compound with the CAS Number: 3556-00-1 . It has a molecular weight of 219.07 . The IUPAC name for this compound is 2-[(2,6-dichlorophenoxy)methyl]oxirane .


Synthesis Analysis

The synthesis of “2-[(2,6-Dichlorophenoxy)methyl]oxirane” can be achieved from 2,6-Dichlorophenol and Epichlorohydrin .


Molecular Structure Analysis

The molecular formula of “2-[(2,6-Dichlorophenoxy)methyl]oxirane” is C9H8Cl2O2 . The InChI code for this compound is 1S/C9H8Cl2O2/c10-7-2-1-3-8(11)9(7)13-5-6-4-12-6/h1-3,6H,4-5H2 .


Physical And Chemical Properties Analysis

The predicted boiling point of “2-[(2,6-Dichlorophenoxy)methyl]oxirane” is 302.8±22.0 °C and its predicted density is 1.389±0.06 g/cm3 .

Scientific Research Applications

Environmental Fate and Biodegradation

The environmental behavior and microbial degradation of 2,4-D, a compound closely related to 2-[(2,6-Dichlorophenoxy)methyl]oxirane, are crucial for assessing its impact on ecosystems. Magnoli et al. (2020) reviewed the role of microorganisms in degrading 2,4-D and its degradation metabolite, 2,4-dichlorophenol (2,4-DCP), highlighting the significance of microbial processes in mitigating environmental pollution from such herbicides (Magnoli et al., 2020).

Toxicology and Environmental Health

Studies on the toxicology of chlorinated dibenzo-p-dioxins, which share structural similarities with 2-[(2,6-Dichlorophenoxy)methyl]oxirane, reveal the complexity of assessing their mutagenic potential. Wassom et al. (1977) reviewed the genetic toxicology of these compounds, emphasizing the need for further research to fully understand their health implications (Wassom et al., 1977).

Environmental Chemicals and Epigenetics

The interaction between environmental chemicals and epigenetic mechanisms is a growing area of research. Baccarelli and Bollati (2009) discussed how various environmental chemicals, including those related to 2,4-D, can modify epigenetic marks, potentially mediating toxicity and affecting gene expression without altering the DNA sequence. This underscores the complexity of environmental exposures and their potential to influence health outcomes through epigenetic changes (Baccarelli & Bollati, 2009).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of "2-[(2,6-Dichlorophenoxy)methyl]oxirane" .

properties

IUPAC Name

2-[(2,6-dichlorophenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c10-7-2-1-3-8(11)9(7)13-5-6-4-12-6/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYMDUMUZXIMNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10395313
Record name 2-[(2,6-Dichlorophenoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,6-Dichlorophenoxy)methyl]oxirane

CAS RN

3556-00-1
Record name 2-[(2,6-Dichlorophenoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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